

Imatinib Carbaldehyde: A Technical Guide to its Profile as a Potential Genotoxic Impurity

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Compound of Interest

Compound Name: *Imatinib carbaldehyde*

Cat. No.: *B15541066*

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Executive Summary

This technical guide provides a comprehensive overview of **Imatinib Carbaldehyde**, a potential genotoxic impurity (PGI) in the synthesis of the active pharmaceutical ingredient (API) Imatinib. While direct and specific genotoxicity data for **Imatinib Carbaldehyde** is not publicly available, this document extrapolates its potential risks based on the known genotoxic profile of its core aromatic aldehyde structure, particularly benzaldehyde and its derivatives. This guide adheres to the principles outlined in the ICH M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.^{[1][2][3]} We present available data on related compounds, detail relevant experimental protocols for genotoxicity assessment, and provide visualizations of key concepts and workflows to aid in understanding and risk assessment.

Introduction to Imatinib and Potential Genotoxic Impurities

Imatinib is a highly effective tyrosine kinase inhibitor used in the treatment of various cancers, most notably chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).^{[4][5]} The synthesis of complex molecules like Imatinib is a multi-step process that can lead to the formation of various impurities.^{[6][7][8][9][10]} Among these, genotoxic impurities (GTIs) are of significant concern due to their potential to damage DNA and cause mutations, which can lead

to cancer.[11] Regulatory bodies worldwide, guided by documents such as the ICH M7 guideline, mandate strict control over the levels of such impurities in the final drug product.[1][2][3]

Imatinib Carbaldehyde: Structure and Origin

Imatinib Carbaldehyde, chemically identified as 4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde, is a known chemical entity with the CAS number 439691-80-2.[12][13][14][15] Its structure comprises a benzaldehyde core substituted with the 4-methylpiperazin-1-ylmethyl side chain, which is a key structural component of Imatinib itself.

While its primary documented use is as a chemical moiety in the development of PROTACs (Proteolysis Targeting Chimeras), its structural similarity to key intermediates in Imatinib synthesis suggests it could potentially arise as a process-related impurity or a degradation product.[12][13]

Structure of **Imatinib Carbaldehyde**:

Assessment of Genotoxic Potential

Due to the absence of direct experimental data on the genotoxicity of **Imatinib Carbaldehyde**, a structure-activity relationship (SAR) analysis based on its core benzaldehyde structure is the primary tool for initial assessment.

Genotoxicity of Aromatic Aldehydes

Aromatic aldehydes, including benzaldehyde, have been the subject of numerous genotoxicity studies. The aldehyde functional group is electrophilic and can react with nucleophilic sites in cellular macromolecules, including DNA, to form adducts.[16][17]

- **Mutagenicity (Ames Test):** Benzaldehyde has generally been found to be non-mutagenic in the bacterial reverse mutation assay (Ames test) with various strains of *Salmonella typhimurium*, both with and without metabolic activation.[18][19]
- **Clastogenicity and DNA Damage:** Despite the negative Ames test results, some studies have indicated that benzaldehyde and its derivatives can induce DNA damage and chromosomal aberrations. For instance, benzaldehyde has been shown to increase sister chromatid

exchanges in Chinese hamster ovary (CHO) cells and has demonstrated genotoxic effects in the Comet assay and in *Drosophila melanogaster*.^{[1][19][20][21][22][23][24]} This suggests a potential for clastogenic or aneugenic activity, which may not be detected by the Ames test. The formation of DNA adducts by aldehydes is a known mechanism of their genotoxicity.^{[16][17][25]}

In Silico Predictions

(Quantitative) Structure-Activity Relationship ((Q)SAR) models are computational tools used to predict the toxicity of chemicals based on their structure. For a novel impurity like **Imatinib Carbaldehyde**, in silico assessment is a critical first step as recommended by ICH M7. Given the structural alert of the aromatic aldehyde, it is likely that some in silico models would flag it for further investigation, particularly for clastogenicity.

Quantitative Data Summary

The following tables summarize the available quantitative genotoxicity data for benzaldehyde, which serves as a surrogate for **Imatinib Carbaldehyde**.

Table 1: Summary of Ames Test Results for Benzaldehyde

| Test System | Strains | Metabolic Activation | Result | Reference |
|------------------------|-----------------------------|----------------------|----------|----------------------|
| Salmonella typhimurium | TA98, TA100, TA1535, TA1537 | With and Without S9 | Negative | [19] |
| Salmonella typhimurium | TA100, TA102, TA104 | With and Without S9 | Negative | [19] |

Table 2: Summary of In Vitro Mammalian Cell Genotoxicity Data for Benzaldehyde

| Assay Type | Cell Line | Endpoint | Metabolic Activation | Result | Reference |
|---------------------------|-------------------|------------------------|----------------------|----------|----------------------|
| Sister Chromatid Exchange | CHO | Chromosomal Aberration | With and Without S9 | Positive | [19] |
| Mouse Lymphoma Assay | L5178Y/TK+/- | Gene Mutation | Without S9 | Positive | [19] |
| Comet Assay | Human Lymphocytes | DNA Damage | N/A | Positive | [1] |

Table 3: Summary of In Vivo Genotoxicity Data for Benzaldehyde

| Assay Type | Species | Endpoint | Route of Administration | Result | Reference |
|---|-------------------------|--------------------------------|-------------------------|----------|---|
| Somatic Mutation and Recombination Test (SMART) | Drosophila melanogaster | Somatic Mutation/Recombination | Feeding | Positive | [21] [22] |
| Chromosomal Aberration Assay | Drosophila melanogaster | Chromosomal Aberrations | Feeding | Positive | [23] [24] |

Note: No in vivo mammalian genotoxicity studies for benzaldehyde were identified in the reviewed literature.[\[18\]](#)

Experimental Protocols

Detailed methodologies for key genotoxicity assays are crucial for the accurate assessment of potential impurities. The following are generalized protocols based on OECD guidelines, which would be adapted for the specific testing of a substance like **Imatinib Carbaldehyde**.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

Objective: To detect point mutations (base substitutions and frameshifts) induced by a test substance.^{[3][26][27][28][29][30][31][32][33]}

Principle: The assay uses amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli* that carry mutations in the genes for histidine or tryptophan synthesis, respectively. The bacteria are exposed to the test substance and plated on a minimal medium lacking the specific amino acid. Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the amino acid will form colonies.

Methodology:

- Strains: A minimum of five strains should be used, including TA98, TA100, TA1535, TA1537, and either *E. coli* WP2 uvrA or WP2 uvrA (pKM101) or *S. typhimurium* TA102.
- Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β -naphthoflavone.
- Procedure (Plate Incorporation Method):
 - To a test tube containing molten top agar, add the bacterial culture, the test substance at various concentrations, and either S9 mix or a buffer.
 - Vortex the mixture and pour it onto the surface of a minimal agar plate.
 - Incubate the plates at 37°C for 48-72 hours.
- Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one concentration.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts of animals, usually rodents.[\[34\]](#)[\[35\]](#)[\[36\]](#)[\[37\]](#)[\[38\]](#)[\[39\]](#)[\[40\]](#)[\[41\]](#)

Principle: The assay identifies substances that cause cytogenetic damage, leading to the formation of micronuclei. Micronuclei are small nuclei that form in the cytoplasm of cells from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. In this assay, micronuclei are scored in newly formed anucleated erythrocytes.

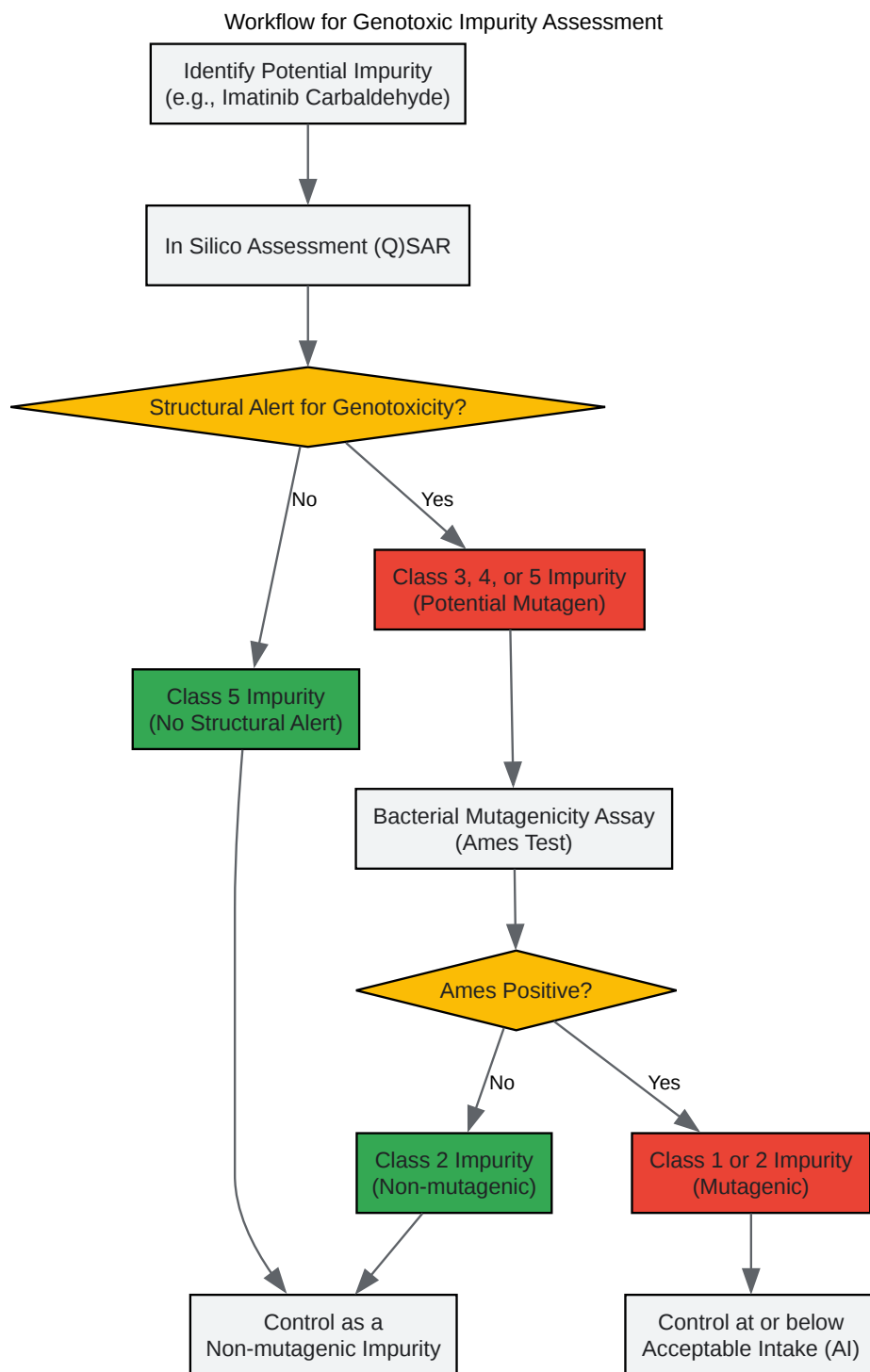
Methodology:

- **Test System:** Typically, young adult mice or rats of a commonly used laboratory strain are used. Both sexes should be used unless there is evidence of a significant difference in toxicity between sexes.
- **Dose Selection:** A preliminary range-finding study is conducted to determine the appropriate dose levels. The highest dose should be the maximum tolerated dose (MTD) or a limit dose of 2000 mg/kg. At least three dose levels, plus a negative (vehicle) and a positive control group, are used.
- **Administration:** The test substance is administered via a route relevant to human exposure, typically oral gavage or intraperitoneal injection. A single or multiple treatment schedule can be used.
- **Sample Collection:** Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).
- **Slide Preparation and Analysis:**
 - Bone marrow cells are flushed from the femurs, and smears are prepared on slides. Peripheral blood smears can also be used.
 - The slides are stained to differentiate between polychromatic erythrocytes (PCEs - immature) and normochromatic erythrocytes (NCEs - mature).

- At least 4000 PCEs per animal are scored for the presence of micronuclei.
- Data Analysis: The number of micronucleated PCEs (MN-PCEs) is recorded for each animal. The ratio of PCEs to NCEs is also calculated as an indicator of cytotoxicity. A substance is considered positive if it induces a dose-related and statistically significant increase in the frequency of MN-PCEs.

Visualization of Key Concepts and Workflows

Logical Workflow for Genotoxic Impurity Assessment

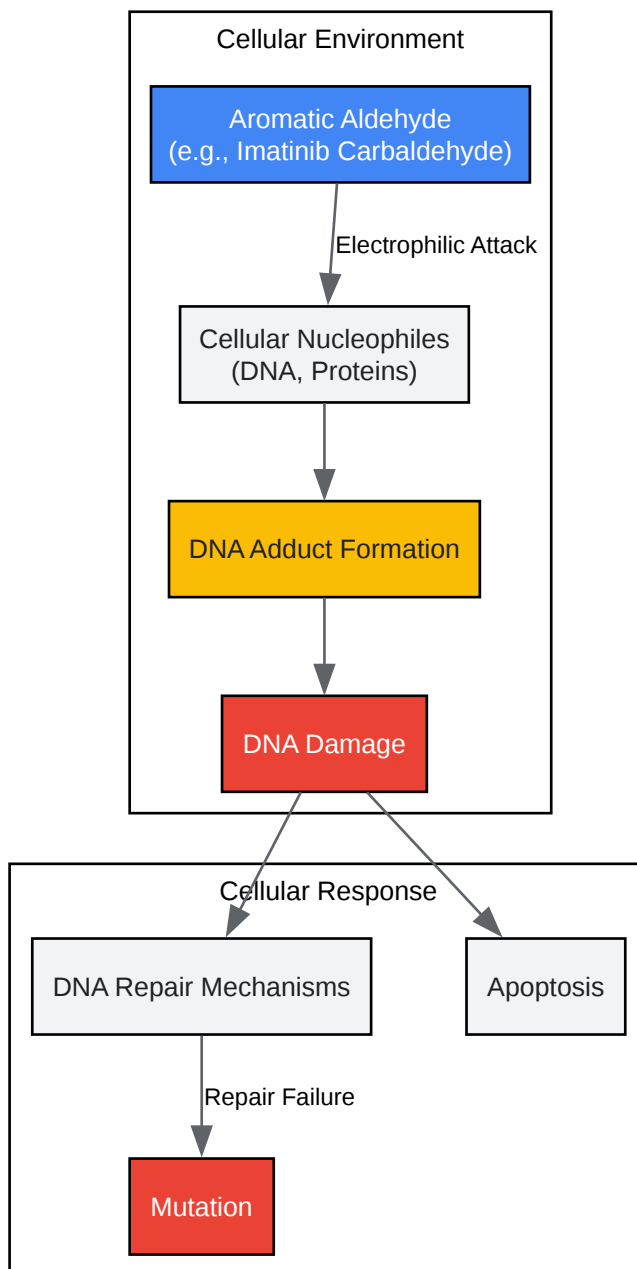


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Caption: A simplified workflow for the assessment of potential genotoxic impurities based on ICH M7 guidelines.

Simplified Signaling Pathway for Aldehyde-Induced DNA Damage

Aldehyde-Induced DNA Damage Pathway

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Caption: A conceptual diagram illustrating how aromatic aldehydes can lead to DNA damage and potential mutation.

Risk Assessment and Control Strategies

Based on the available data for benzaldehyde, **Imatinib Carbaldehyde** would likely be classified as a Class 3 impurity under ICH M7 guidelines, meaning it has a structural alert for mutagenicity but lacks experimental data. The recommended course of action would be to perform an Ames test.

- If the Ames test is negative: The impurity could be reclassified as a Class 5 impurity and controlled according to ICH Q3A/B guidelines for non-mutagenic impurities.
- If the Ames test is positive: The impurity would be confirmed as a mutagen (Class 2) and would need to be controlled at or below the Threshold of Toxicological Concern (TTC) of 1.5 μ g/day for long-term treatment, unless further data justifies a different acceptable intake.

Control strategies for genotoxic impurities involve a combination of process optimization to minimize their formation, and the development of sensitive analytical methods to detect and quantify them in the final API.

Conclusion

Imatinib Carbaldehyde is a potential genotoxic impurity that warrants careful consideration during the development and manufacturing of Imatinib. While direct genotoxicity data is lacking, its aromatic aldehyde structure serves as a structural alert. Based on data from surrogate compounds like benzaldehyde, there is a possibility of clastogenic activity. A thorough risk assessment, beginning with in silico analysis and followed by empirical testing (Ames assay), is necessary to definitively classify this impurity and establish appropriate control measures in line with regulatory expectations. This proactive approach ensures the safety and quality of the final drug product for patients.

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